D-Dimannuronic acid
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Overview
Description
D-Dimannuronic acid is a naturally occurring compound derived from the alginate extract of brown algae. It is a type of polysaccharide that can be used to synthesize sulfated polymannuronate-derived oligosaccharides
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Dimannuronic acid can be synthesized through the extraction of alginate from brown algae. The extraction process involves the following steps:
Harvesting and Drying: Brown algae are harvested and dried to remove moisture.
Extraction: The dried algae are treated with an alkaline solution, typically sodium carbonate, to extract the alginate.
Purification: The extracted alginate is purified through filtration and precipitation methods to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The use of advanced filtration and precipitation techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: D-Dimannuronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other sugar acids.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis and applications .
Scientific Research Applications
D-Dimannuronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various oligosaccharides and polysaccharides.
Biology: It plays a role in studying cell wall remodeling in bacteria and other microorganisms.
Mechanism of Action
The mechanism of action of D-Dimannuronic acid involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: It inhibits matrix metalloproteinase-2 activity and reduces inflammatory cytokine levels, such as interleukin-6.
Immunosuppressive Effects: It decreases antibody production and induces apoptosis in immune cells.
Antioxidant Properties: It exhibits antioxidant activity, protecting cells from oxidative stress.
Comparison with Similar Compounds
D-Dimannuronic acid can be compared with other similar compounds, such as:
- D-Tetramannuronic acid
- D-Pentamannuronic acid
- D-Trimannuronic acid
- D-Hexamannuronic acid
- D-Heptamannuronic acid
- D-Octamannuronic acid
- D-Nonamannuronic acid
Uniqueness: this compound is unique due to its specific structure and the ability to form sulfated polymannuronate-derived oligosaccharides, which have distinct biological and chemical properties .
Properties
Molecular Formula |
C12H18O13 |
---|---|
Molecular Weight |
370.26 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2-,3+,4-,5-,6-,7-,8-,11+,12+/m0/s1 |
InChI Key |
IGSYEZFZPOZFNC-DMAJVUHCSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
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